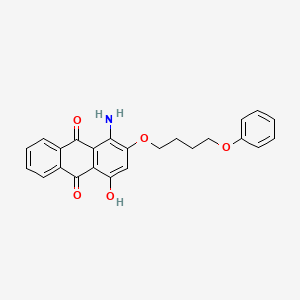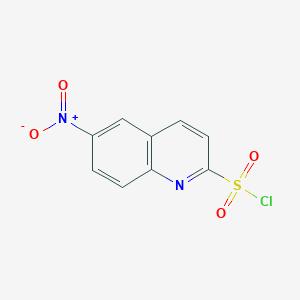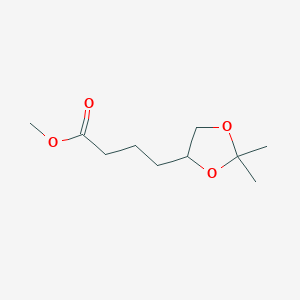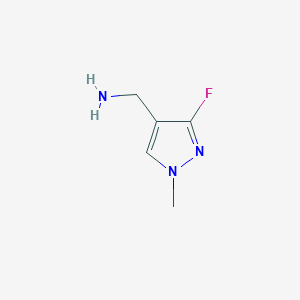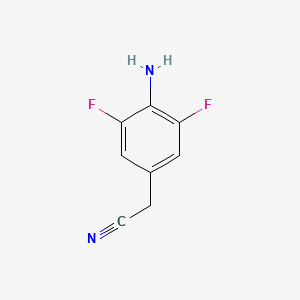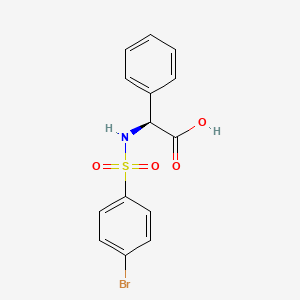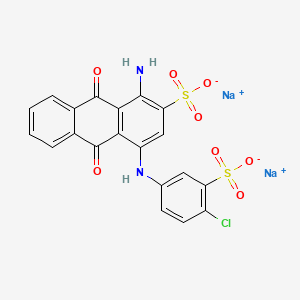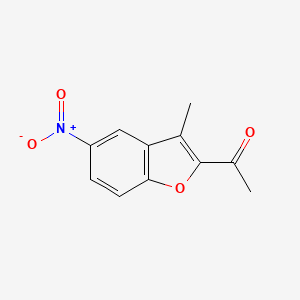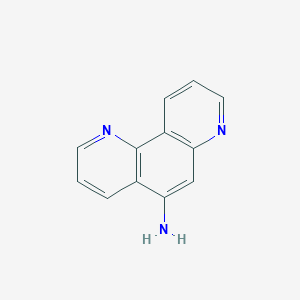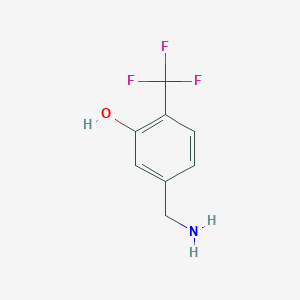
(3,4-Difluoro-2-pivalamidophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluoro-2-pivalamidophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of boronic acid functionality, which is known for its versatility in various chemical reactions, particularly in cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2-pivalamidophenyl)boronic acid typically involves the introduction of boronic acid functionality to a difluorophenyl precursor. One common method is the borylation of a difluorophenyl halide using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The boronic acid group can undergo various substitution reactions, particularly in the presence of electrophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran, and methanol.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(3,4-Difluoro-2-pivalamidophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
- (3,4-Difluorophenyl)boronic acid
- (3,4-Difluoro-2-methoxyphenyl)boronic acid
- (3,4-Difluoro-2-aminophenyl)boronic acid
Comparison: (3,4-Difluoro-2-pivalamidophenyl)boronic acid is unique due to the presence of the pivalamide group, which can enhance its stability and reactivity compared to other difluorophenylboronic acids. The fluorine atoms also contribute to its distinct electronic properties, making it a valuable compound in various chemical transformations.
Eigenschaften
Molekularformel |
C11H14BF2NO3 |
|---|---|
Molekulargewicht |
257.04 g/mol |
IUPAC-Name |
[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |
InChI |
InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |
InChI-Schlüssel |
FZTVVMSRKSSXQC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


